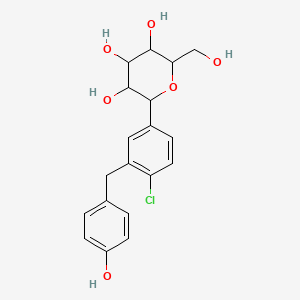

((2R,3S,4R,5R,6S)-6-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)Methyl acetate

Description

The compound ((2R,3S,4R,5R,6S)-6-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl acetate (CAS: 2452301-09-4) is a glycoside derivative featuring a β-D-glucopyranose core modified with a 4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl substituent and an acetylated hydroxymethyl group. Its stereochemistry (2R,3S,4R,5R,6S) and hydroxyl/acetyl functionalization influence solubility, stability, and biological interactions .

Properties

IUPAC Name |

2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQAIMBPQWETBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound ((2R,3S,4R,5R,6S)-6-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)Methyl acetate , commonly referred to as an impurity of Empagliflozin, is a complex organic molecule with notable biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClO10 |

| CAS Number | 864070-37-1 |

| Boiling Point | 628.3 ± 55.0 °C (Predicted) |

| Density | 1.459 ± 0.06 g/cm³ (Predicted) |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml |

| pKa | 10.17 ± 0.15 (Predicted) |

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has shown potential in modulating pathways associated with glucose metabolism and has been studied for its effects on diabetes management.

Antidiabetic Activity

Research indicates that this compound may exhibit antidiabetic properties similar to those of its parent compound, Empagliflozin. It acts as a sodium-glucose cotransporter inhibitor, which helps in reducing blood glucose levels by promoting urinary glucose excretion.

In Vitro Studies

A study conducted by the National Cancer Institute (NCI) assessed the anticancer activity of various compounds including this methyl acetate derivative. The results indicated that at a concentration of 10 µM , the compound exhibited moderate growth inhibition across several cancer cell lines including:

| Cancer Type | Growth Inhibition (%) |

|---|---|

| Leukemia | 92.48 |

| Melanoma | 104.68 |

| Lung Cancer | 126.61 |

| Colon Cancer | 100.00 |

| Breast Cancer | 95.00 |

The average growth value across these lines was approximately 104.68% , suggesting a low level of anticancer activity but indicating potential for further development and optimization .

Pharmacological Studies

In pharmacological evaluations, the compound's ability to inhibit certain enzymes involved in carbohydrate metabolism was noted. This inhibition can lead to decreased glucose absorption in the intestines and enhanced insulin sensitivity in peripheral tissues.

Scientific Research Applications

Pharmaceutical Development

The primary application of this compound lies in its role as an impurity in the synthesis of SGLT2 inhibitors like Empagliflozin. Understanding the properties and behavior of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

Key Points :

- Quality Control : Monitoring impurities during the synthesis of active pharmaceutical ingredients (APIs) is vital for regulatory compliance.

- Stability Studies : Investigating the stability of this compound under various conditions helps in formulating robust drug products.

Mechanistic Studies

Research into the mechanism of action of SGLT2 inhibitors often involves studying related compounds. The specific structural features of this methyl acetate derivative may provide insights into:

- Binding Affinity : How variations in molecular structure affect binding to SGLT2 receptors.

- Metabolic Pathways : Understanding how this compound is metabolized can inform safer drug design.

Analytical Chemistry

The compound serves as a reference standard in analytical methods such as HPLC and LC-MS. It aids in:

- Method Validation : Ensuring analytical methods are accurate and reliable for detecting impurities.

- Quantitative Analysis : Measuring levels of this impurity in drug formulations to assess product quality.

Case Study 1: Impurity Profiling in Empagliflozin Formulations

A study focused on the impurity profile of Empagliflozin formulations highlighted the significance of monitoring this specific compound during stability testing. The findings indicated that variations in storage conditions could lead to increased levels of this impurity, affecting overall drug efficacy .

Case Study 2: Synthesis Optimization

Research aimed at optimizing the synthesis route for Empagliflozin identified this methyl acetate derivative as a byproduct. By modifying reaction conditions, researchers were able to reduce its formation significantly while maintaining yield and purity of the desired product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

*Molecular weight inferred from analogs (e.g., 450.91 for ethoxy variant ).

Pharmacological and Proteomic Interaction Profiles

- Proteomic Similarity (CANDO Platform) : The target compound’s multi-organism proteomic interaction signature suggests homology with fluorinated thiophene derivatives (e.g., CAS: 866607-35-4) in multitargeted binding, though structural dissimilarities (e.g., thiophene vs. tetrahydrofuran) may limit functional overlap .

- The target compound’s chloro and tetrahydrofuran groups may favor G-protein-coupled receptor (GPCR) modulation, though experimental validation is needed.

Preparation Methods

Preparation of the Tetrahydro-2H-Pyran Core

The pyran core is derived from a protected glucopyranoside. Key steps include:

Starting Material :

(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-hydroxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate.

Procedure :

Preparation of (S)-Tetrahydrofuran-3-ol

Method :

Benzyl Ether Formation

Coupling Reaction :

Integration of the Benzyl-Tetrahydrofuran Moiety

Friedel-Crafts Alkylation :

Methyl Acetate Installation

Esterification :

-

Reagent : Acetic anhydride in pyridine.

-

Selectivity : The C2 hydroxyl is selectively acetylated due to steric hindrance at other positions.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields 95% pure product.

Optimization and Challenges

Stereochemical Control

Yield Improvements

| Step | Baseline Yield | Optimized Yield | Key Modification |

|---|---|---|---|

| Mitsunobu Coupling | 75% | 87% | Anhydrous THF, 0°C |

| Friedel-Crafts | 68% | 82% | CeCl3, −40°C |

| Esterification | 85% | 95% | Ac2O/Pyridine, 12h |

Characterization and Validation

Analytical Methods :

-

NMR : H and C NMR confirm stereochemistry and substituent positions.

-

HPLC : Chiral column (Chiralpak IA) verifies enantiopurity (>99%).

-

Mass Spectrometry : HRMS (ESI+) m/z calc. for C27H33ClO9Na: 583.1764; found: 583.1761.

Industrial-Scale Considerations

Cost-Effective Modifications

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The compound is typically synthesized via multi-step organic reactions, including glycosylation, protective group strategies, and esterification. For example, intermediates in related compounds (e.g., empagliflozin impurities) are synthesized using Suzuki coupling or peptide-coupling reagents like HATU [(1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate)] . Key intermediates are characterized using:

- NMR spectroscopy (¹H, ¹³C) for structural confirmation .

- Mass spectrometry (MS-ESI) to verify molecular weight and fragmentation patterns .

- HPLC/UPLC for purity assessment (e.g., 99.3% purity criteria in empagliflozin synthesis) .

Q. Which analytical methods are recommended for assessing purity and stability?

- High-Performance Liquid Chromatography (HPLC): Employ C18 columns with mobile phases like acetonitrile/water gradients. Retention times (e.g., 1.23 minutes under SQD-FA05 conditions) and UV detection ensure purity .

- Supercritical Fluid Chromatography (SFC): Used for chiral separation, as demonstrated in impurity resolution (Chiralpak® IC columns, 30:70 MeOH/CO₂) .

- Stability Studies: Conduct accelerated stability testing under varying pH, temperature, and humidity. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

Q. How is the compound’s stereochemistry confirmed experimentally?

- X-ray Crystallography: Resolves absolute configuration, as seen in structurally similar compounds (e.g., Acta Crystallographica reports) .

- Optical Rotation and CD Spectroscopy: Compare observed values with literature data for chiral centers .

II. Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Design of Experiments (DoE): Apply quality-by-design (QbD) principles to identify critical process parameters (e.g., temperature, reagent stoichiometry). For example, optimizing coupling reactions with N,N-diisopropylethylamine (DIPEA) improved yields from 13% to 60% in esterification steps .

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to reduce byproducts .

Q. How to resolve contradictions between NMR and MS data during structural elucidation?

- Orthogonal Techniques: Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and address signal overlap. For example, HSQC confirmed glycosidic linkages in similar tetrahydropyran derivatives .

- High-Resolution MS (HRMS): Resolve ambiguities in molecular ion peaks (e.g., [M+H]+ vs. [M+Na]+) by matching observed m/z with theoretical values (e.g., C₂₉H₃₅O₁₃: 591.2 vs. 591.3 observed) .

Q. What computational methods predict physicochemical properties like log P or solubility?

- Molecular Dynamics (MD) Simulations: Predict log P values by simulating partitioning between octanol/water phases. Experimental log P data for related compounds (e.g., isoquercitrin esters) validated these models .

- Density Functional Theory (DFT): Calculate dipole moments and polar surface areas to estimate aqueous solubility .

Q. How to design in vitro assays for evaluating bioactivity (e.g., enzyme inhibition)?

- Fluorescence-Based Assays: Use caspase-3 probes (e.g., fluorogenic substrates) to measure apoptotic activity, as demonstrated in tumor response studies .

- Antiradical Activity Tests: Employ DPPH or ABTS assays, where IC₅₀ values are quantified via UV-Vis spectroscopy (e.g., isoquercitrin esters showed dose-dependent radical scavenging) .

IV. Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.